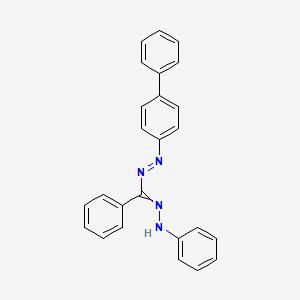

3,5-Diphenyl-1-(4-biphenylyl)formazan

Übersicht

Beschreibung

Formazans are compounds characterized by the azohydrazone group (-N=N-C=N-NH-), which exhibit significant π-bonding and chelating properties. They are utilized in various applications such as dyes, ligands in complex formation reactions, and analytical reagents due to their intense color, which makes them suitable as indicators in redox reactions. Formazans can form salts and complexes with several metal ions, particularly transition metals, and their derivatives with different substituents on the phenyl rings have been synthesized to study the effects of these substituents on their absorption properties. These compounds also display biological activity, which has spurred interest in their biological applications .

Synthesis Analysis

The synthesis of substituted formazans involves the reaction of benzaldehyde with phenylhydrazine to form a hydrazone, which is then reacted with a diazonium salt to produce the formazan compound. For instance, the synthesis of 1-(p-bromphenyl)-3,5-diphenylformazan was carried out by reacting benzaldehyde with phenylhydrazine, followed by the addition of p-brombenzendiazonium chloride solution. The resulting compound was then recrystallized to obtain red-colored crystals with a high yield .

Molecular Structure Analysis

X-ray diffraction studies have revealed that formazans can crystallize in various space groups with orthorhombic being one of them. The molecular structure is often stabilized by intramolecular hydrogen bonding, which can influence the orientation of the phenyl rings and contribute to the molecule's chelate structure, responsible for its tautomerism. The crystal structure of 1-(4-bromophenyl)-3,5-diphenylformazan, for example, was determined to be orthorhombic with specific cell dimensions and a strong intramolecular hydrogen bond .

Chemical Reactions Analysis

Formazans can undergo oxidation and reduction reactions, and their reactivity can be influenced by substituents on the phenyl rings. The gas-phase oxidation and reduction of formazans have been studied using mass spectrometry techniques such as LDI and MALDI. These studies have shown that the ionization efficiency and affinity for complex formation with transition metals can be increased by electron-donating substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of formazans, such as their spectral properties, are significantly affected by the substituents on the phenyl rings. UV-vis spectroscopy has been used to investigate the dependence of the maximum absorption wavelength (λmax) on the type and position of the substituents. Electron-withdrawing groups like –NO2 and –COOH have been found to cause a blue shift in λmax, while electron-donating groups can enhance the ionization efficiency and complex formation affinity . The electrochemical properties of formazans, such as the number of electrons transferred and the diffusion coefficient, have been determined using techniques like cyclic voltammetry and chronoamperometry, revealing that the oxidation processes are structure-dependent .

Wissenschaftliche Forschungsanwendungen

Spectroscopic and Structural Characterization

3,5-Diphenyl-1-(4-biphenylyl)formazan derivatives form various kinds of complexes with metals, demonstrating unique spectroscopic characteristics. In a study by Kawamura, Yamauchi, and Ohya-Nishiguchi (1993), copper(II) complexes of similar formazans exhibited distinct electronic spin resonance (ESR) splitting constants and near-infrared absorption values, indicating variations in molecular structure and potential applications in spectroscopic analysis (Kawamura, Yamauchi, & Ohya-Nishiguchi, 1993).

Liquid-Liquid Extraction of Noble Metals

Grote, Hüppe, and Kettrup (1987) investigated the application of 1,5-diphenyl formazans as liquid-liquid extractants for noble metals. They found that the structural elements of formazans, particularly the size and nature of ortho-substituents, significantly influenced their extraction efficiency, especially for palladium (II) from dilute hydrochloric acid. This highlights the potential of formazans in selective metal extraction and purification processes (Grote, Hüppe, & Kettrup, 1987).

Photoreactivity in Mass Spectrometry

Nuutinen et al. (1999) studied the gas-phase oxidation and reduction of substituted formazans using laser desorption ionization (LDI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. Their research provides insights into the photoreactivity of formazans, suggesting potential applications in analytical techniques, especially in mass spectrometry for studying complex formation and ionization processes (Nuutinen et al., 1999).

Redox Characteristics in Aqueous Media

Abou-Elenien (1994) explored the redox characteristics of substituted formazans in aqueous media. The study detailed the oxidation and reduction mechanisms of these compounds, indicating their potential use in electrochemical applications and redox reaction studies (Abou-Elenien, 1994).

Complex Formation with Transition Metals

Research on the complex formation of formazans with transition metals, as conducted by Brown et al. (1998), demonstrates the potential of formazans in coordination chemistry. The study specifically focused on iron and manganese complexes of benzothiazolyformazans, revealing significant insights into the structural and bonding characteristics of these complexes (Brown et al., 1998).

Spectroscopy and Quantum-Chemical Calculations

Tezcan and Tokay (2017) conducted a study on the structural and optical properties of substituted formazans using quantum chemical methods. Their findings on the absorption spectra and geometrical parameters of these compounds could aid in developing advanced materials for optical and electronic applications (Tezcan & Tokay, 2017).

Histochemical Applications

The use of formazans in histochemistry and cell viability assessments, as described by Stockert et al. (2018), showcases their utility in biomedical research, particularly in colorimetric assays and fluorescence imaging (Stockert et al., 2018).

Safety and Hazards

The safety data sheet for 3,5-Diphenyl-1-(4-biphenylyl)formazan indicates that it is for R&D use only and not for medicinal, household, or other use . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . The compound should be stored and handled with appropriate protective equipment .

Eigenschaften

IUPAC Name |

N'-anilino-N-(4-phenylphenyl)iminobenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4/c1-4-10-20(11-5-1)21-16-18-24(19-17-21)27-29-25(22-12-6-2-7-13-22)28-26-23-14-8-3-9-15-23/h1-19,26H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKFXJYZDDITMNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)N=NC(=NNC3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00698668 | |

| Record name | (E)-1-([1,1'-Biphenyl]-4-yl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00698668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-anilino-N-(4-phenylphenyl)iminobenzenecarboximidamide | |

CAS RN |

21520-85-4 | |

| Record name | (E)-1-([1,1'-Biphenyl]-4-yl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00698668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

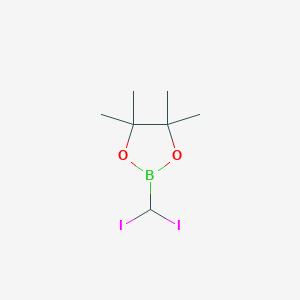

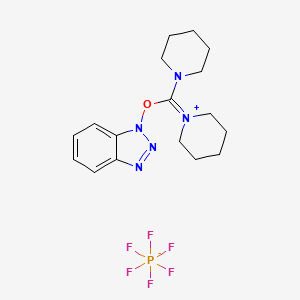

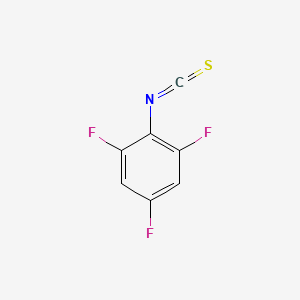

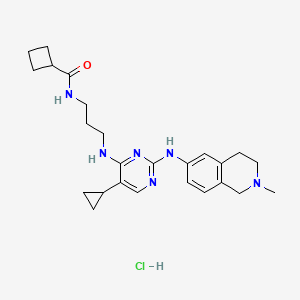

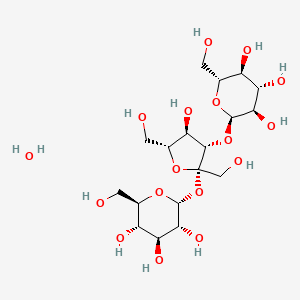

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3s,4r)-3-{[(2h-1,3-Benzodioxol-5-Yl)oxy]methyl}piperidin-4-Yl]-2-Fluoro-N-[(1h-Pyrazol-5-Yl)methyl]benzamide](/img/structure/B3028431.png)

![1,3,5-Tris[4-[(E)-2-(2,6-di-tert-butylpyrylium-4-yl)vinyl]phenyl]benzene Tetrafluoroborate](/img/structure/B3028432.png)

![(2R)-2-(5-fluoro-2-hydroxyphenyl)-2-{1-oxo-6-[4-(piperazin-1-yl)phenyl]-1,3-dihydro-2H-isoindol-2-yl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B3028435.png)